5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride is a key intermediate in the preparation of a new class of potent deoxycytidine kinase (dCK) inhibitors. [] Deoxycytidine kinase is an enzyme involved in the phosphorylation and activation of nucleoside analogs, which are used in the treatment of various cancers and viral infections. [] This compound serves as a building block for the development of novel therapeutic agents targeting dCK. []
5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound characterized by the molecular formula . This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Its structure incorporates a fluorine atom at the 5-position of the pyridine ring and a piperidine moiety at the 2-position, contributing to its unique chemical properties and biological activities. It is classified under the GHS07 hazard category, indicating potential health risks associated with its use.
The synthesis of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 5-fluoropyridine with piperidine. This reaction is conducted under controlled conditions, often utilizing solvents and catalysts to enhance yield and purity. Key parameters such as temperature and pressure are optimized during the synthesis process to achieve high-quality results.
In industrial applications, large-scale synthesis may employ automated equipment designed for efficiency and consistency. Purification steps, including crystallization or chromatography, are integral to removing impurities and ensuring the final product meets required specifications .
5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride participates in various chemical reactions typical of heterocyclic compounds. Its piperidine component allows for nucleophilic substitutions and other reactions common to amine derivatives. The fluorine atom can influence reactivity patterns, often enhancing electrophilic character in reactions involving electrophiles.
In biological contexts, this compound has shown potential in inhibiting tubulin polymerization, which is critical in cancer research as it may affect cell proliferation .
The mechanism of action for 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride primarily involves its interaction with biological targets such as tubulin. Studies indicate that compounds containing a piperidine nucleus exhibit significant antiproliferative activity by disrupting microtubule formation, which is essential for mitosis.
This disruption can lead to cell cycle arrest and subsequent apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapeutics.
The physical properties of 5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride include:
Chemical properties include:
The compound's melting point and boiling point data are crucial for handling and storage but were not specified in the available literature .
5-Fluoro-2-(piperidin-4-yl)pyridine dihydrochloride has several applications across various fields:
Piperidine-pyridine hybrids represent a privileged scaffold in medicinal chemistry due to their dual capacity for target engagement and pharmacokinetic optimization. The piperidine moiety provides a flexible basic nitrogen atom that facilitates hydrogen bonding and ionic interactions with biological targets, while the pyridine ring contributes aromatic stacking capabilities and metabolic stability. This hybrid architecture is integral to numerous CNS agents, enzyme inhibitors, and receptor modulators. For example, derivatives of 5-fluoro-2-(piperidin-4-yl)pyridine serve as key intermediates for deoxycytidine kinase inhibitors [1], which are relevant in anticancer therapies due to their role in nucleoside metabolism. The protonatable piperidine nitrogen under physiological conditions enhances blood-brain barrier permeability, making such compounds valuable in neuropharmacology [7]. Additionally, the scaffold’s conformational rigidity allows precise spatial positioning of substituents, enabling selective target binding—a property exploited in antipsychotics (e.g., Melperone analogs) and acetylcholinesterase inhibitors (e.g., Donepezil derivatives) [7] [10].
Property | Value | |
---|---|---|
CAS Registry Number | 1137949-75-7 | |
Molecular Formula | C₁₀H₁₃FN₂·2HCl | |
Molecular Weight | 253.14 g/mol | |
SMILES | Cl.Cl.FC1=CN=C(C=C1)C1CCNCC1 | |
InChI Key | OFROHJQGNPWPHL-UHFFFAOYSA-N | |
Purity (Commercial) | ≥95% | |
Storage Conditions | Room temperature, inert atmosphere | [4] [5] |
Fluorination at the 5-position of the pyridine ring significantly enhances the bioactivity profile of piperidine-pyridine hybrids. Fluorine’s high electronegativity (3.98 Pauling scale) induces strong dipole moments and alters electron distribution, which can improve binding affinity to target proteins through electrostatic interactions or modulation of neighboring pKa values. In 5-fluoro-2-(piperidin-4-yl)pyridine, the fluorine atom acts as a hydrogen-bond acceptor, facilitating interactions with serine or threonine residues in enzymatic active sites [3]. Moreover, fluorine reduces metabolic oxidation at the pyridine ring, thereby increasing in vivo half-life—a critical factor in drug design validated by fluorine’s presence in >30% of FDA-approved small molecules [9]. The compound’ hydrochloride salt form further improves water solubility (as evidenced by its GHS-compliant handling data [6]), enabling intravenous administration in preclinical studies. Notably, fluorinated analogs of piperidine-pyridines demonstrate superior bioavailability compared to non-fluorinated versions, as observed in fluorinated Melperone derivatives [7].
The synthesis of fluorinated piperidine-pyridine frameworks evolved from early hydrogenation methods to sophisticated catalytic systems. Initial routes relied on heterogeneous catalysts (e.g., Raney nickel) for pyridine reduction, but suffered from poor stereoselectivity and harsh conditions [7]. A breakthrough came with Beller’s cobalt/titanium nanoparticle catalyst, enabling acid-free hydrogenation of substituted pyridines to piperidines in aqueous media (yields: 72–89%) [7]. This methodology was adapted for synthesizing 5-fluoro-2-(piperidin-4-yl)pyridine precursors by hydrogenating corresponding fluoropyridines.
Method | Catalyst/Reagent | Key Advancement | Yield Range | |
---|---|---|---|---|
Classical Hydrogenation | Raney Ni/H₂ | Limited substrate scope | 40–65% | |
Aqueous-Phase Hydrogenation | Co/Ti nanoparticles | Eco-friendly conditions; high chemoselectivity | 72–89% | |
Diastereoselective Hydrogenation | Ru-based heterogeneous | Stereocontrol for cis-fluoropiperidines | 85–93% | |
Palladium-Catalyzed Reduction | Pd/C, H₂ | Tolerance to air/moisture | 78–95% | [7] |
The compound’s significance grew with its application in synthesizing kinase inhibitors. Zhang et al. (2009) demonstrated its utility as an intermediate for 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine—a potent deoxycytidine kinase inhibitor [1]. This spurred commercial production (e.g., Enamine Ltd. offers gram-scale quantities [2] [4]), with prices reflecting synthetic complexity (e.g., €1,175/50mg [4]). Recent advances focus on stereoselective functionalization, such as iridium-catalyzed asymmetric hydrogenation for generating chiral fluoropiperidines [7], expanding the toolbox for derivatizing this scaffold in drug discovery.
Derivative Compound | Therapeutic Area | Biological Target | |
---|---|---|---|
5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine | Oncology | Deoxycytidine kinase | |
Fluorinated Melperone analogs | CNS disorders | Dopamine D2 receptor | |
Fluorinated Donepezil derivatives | Alzheimer’s disease | Acetylcholinesterase | [1] [7] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0